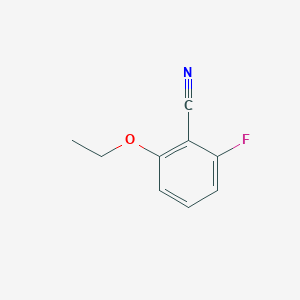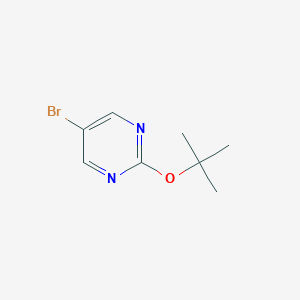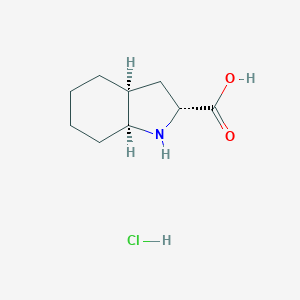
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been improved through the formation of a trichloromethyloxazolidinone derivative. This approach allows for effective synthesis and completely diastereoselective α-alkylation, providing a concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago, Calaza, Jiménez, & Cativiela, 2008). Another synthesis route involves reductive cyclization to produce analogues of hexahydropyrrolo[2,3-b]indole, utilizing readily available substrates and reagents for efficient production (Hong & Yao, 2010).
Molecular Structure Analysis
The molecular structure of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives has been extensively analyzed to understand its chemical behavior and potential applications. Studies have highlighted the importance of its chiral centers and the stereochemical outcomes of reactions, especially in the context of drug synthesis and peptide incorporation (Sayago et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride often focus on its α-functionalization. The compound's structure facilitates highly selective alkylations, enabling the synthesis of α-substituted analogues with retained configuration, critical for further chemical modifications and applications in peptide synthesis (Sayago et al., 2009).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, have demonstrated potential in biorenewable chemical production due to their flexibility and usage as precursors for various industrial chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, highlighting their potency as microbial inhibitors. This review provides insights into metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition, focusing on membrane damage and internal pH decrease effects. Understanding these mechanisms can aid in developing more robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Indole Synthesis
Indole alkaloids, such as those derived from (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, have inspired organic synthesis chemists for over a century. Recent developments in indole synthesis methodologies have been significant, with a classification framework proposed to categorize all indole syntheses. This review highlights the diverse approaches to indole construction, emphasizing the importance of understanding the historical and current state of art in indole synthesis strategies. The classification system aims to aid in identifying challenges and directing efforts toward overcoming them in indole synthesis (Taber & Tirunahari, 2011).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) have garnered attention for their significant biological properties, including antioxidant activities. This review synthesizes studies focused on the structure-activity relationships (SARs) of HCAs, highlighting the critical role of unsaturated bonds on the side chain for their activity. The review also discusses the influence of structural modifications on antioxidant activity, providing a foundation for future medicinal chemistry efforts to optimize HCAs for managing oxidative stress-related diseases. The presence of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride within this context could offer insights into its potential as a precursor for developing potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Safety And Hazards
Future Directions
As “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril , future research could focus on improving the synthesis process, exploring new applications, and studying the biological effects of this compound and its derivatives.
properties
IUPAC Name |
(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONAUWFRJYNGAC-CGJXVAEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

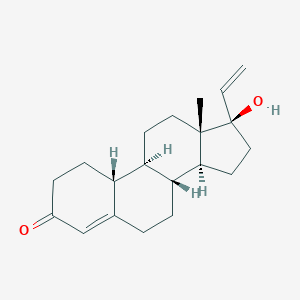
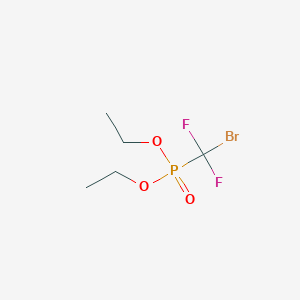
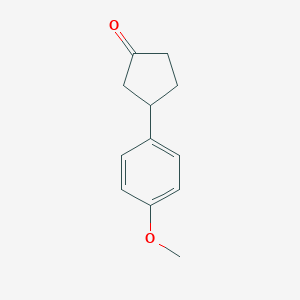




![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)


